molecular formula C11H19NO5 B11817437 (2R,4R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid

(2R,4R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid

Cat. No.: B11817437
M. Wt: 245.27 g/mol
InChI Key: ONYMOEUBMNTSBM-HTQZYQBOSA-N
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Description

1,2-Pyrrolidinedicarboxylic acid, 4-methoxy-, 1-(1,1-dimethylethyl) ester, (2R,4R)- is a chemical compound with the molecular formula C12H21NO5. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 4-methoxy-, 1-(1,1-dimethylethyl) ester, (2R,4R)- typically involves the esterification of 1,2-pyrrolidinedicarboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,2-Pyrrolidinedicarboxylic acid, 4-methoxy-, 1-(1,1-dimethylethyl) ester, (2R,4R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Pyrrolidinedicarboxylic acid, 4-methoxy-, 1-(1,1-dimethylethyl) ester, (2R,4R)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 4-methoxy-, 1-(1,1-dimethylethyl) ester, (2R,4R)- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The compound may also participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Pyrrolidinedicarboxylic acid, 4-(1,1-dimethylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,4R)-
  • (2S,4S)-4-(Methoxymethyl)-1,2-pyrrolidinedicarboxylic acid 1-(1,1-dimethylethyl) ester

Uniqueness

1,2-Pyrrolidinedicarboxylic acid, 4-methoxy-, 1-(1,1-dimethylethyl) ester, (2R,4R)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various synthetic applications and research studies .

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(2R,4R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-9(13)8-5-7(16-4)6-12(8)10(14)15/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8-/m1/s1

InChI Key

ONYMOEUBMNTSBM-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1C[C@H](CN1C(=O)O)OC

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1C(=O)O)OC

Origin of Product

United States

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